Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C10H8BrF3O2. It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(trifluoromethyl)phenylacetate. This reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(trifluoromethyl)phenylacetate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,5-Dibromo-(trifluoromethyl)benzene
- 2-Bromo-5-iodo-(trifluoromethyl)benzene
Uniqueness
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4-bromo-3-(trifluoromethyl)phenyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSTXVLKZHRGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237018 | |
Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-71-6 | |
Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159512-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-3-(trifluoromethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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